molecular formula C15H12N2O3S2 B11540877 2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole

2-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B11540877
M. Wt: 332.4 g/mol
InChI Key: AGMOYBSXRXYPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a methoxy group, a nitro group, and a sulfanyl group attached to the benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with 4-methoxy-3-nitrobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.

    Medicine: Explored as a potential therapeutic agent due to its biological activities. It may serve as a lead compound for the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}ANILINE
  • 3-(2-METHOXY-3-NITROPHENYL)-1-METHYL-1H-1,2,4-TRIAZOLE
  • 4-METHOXY-3-NITROACETOPHENONE

Uniqueness

2-{[(4-METHOXY-3-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C15H12N2O3S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C15H12N2O3S2/c1-20-13-7-6-10(8-12(13)17(18)19)9-21-15-16-11-4-2-3-5-14(11)22-15/h2-8H,9H2,1H3

InChI Key

AGMOYBSXRXYPHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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